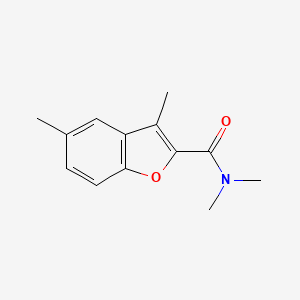![molecular formula C11H13N3S B14430620 N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea CAS No. 80412-16-4](/img/structure/B14430620.png)
N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring system imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea typically involves the reaction of indole derivatives with thiourea. One common method is the reaction of indole-2-carboxaldehyde with methylamine and thiourea under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with thiourea to yield the desired product.
Industrial Production Methods
Industrial production of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiourea group can form hydrogen bonds and interact with metal ions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1H-Indol-3-ylmethyl)-N’-methylthiourea: Similar structure but with the indole moiety at the 3-position.
N-(1H-Indol-2-ylmethyl)-N’-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the indole moiety and the presence of the methyl group on the thiourea contribute to its distinct properties compared to similar compounds.
Propriétés
| 80412-16-4 | |
Formule moléculaire |
C11H13N3S |
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
1-(1H-indol-2-ylmethyl)-3-methylthiourea |
InChI |
InChI=1S/C11H13N3S/c1-12-11(15)13-7-9-6-8-4-2-3-5-10(8)14-9/h2-6,14H,7H2,1H3,(H2,12,13,15) |
Clé InChI |
ZJECTXBYTXGTNW-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NCC1=CC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


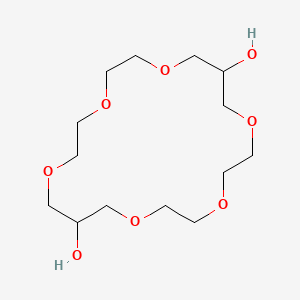
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)

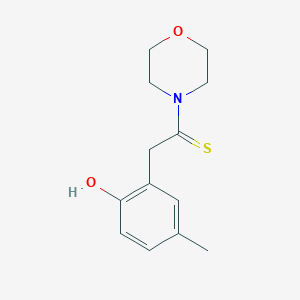
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
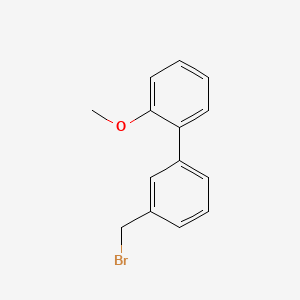
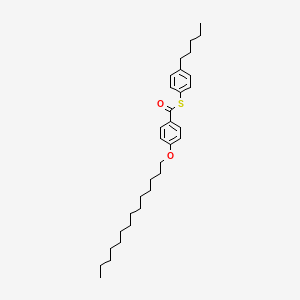

![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)


